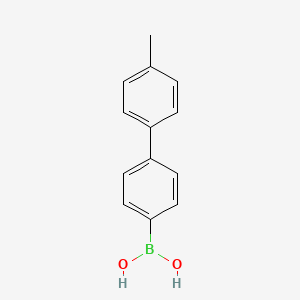

4'-Methyl-4-biphenylboronic acid

CAS No.: 393870-04-7

Cat. No.: VC2476697

Molecular Formula: C13H13BO2

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 393870-04-7 |

|---|---|

| Molecular Formula | C13H13BO2 |

| Molecular Weight | 212.05 g/mol |

| IUPAC Name | [4-(4-methylphenyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C13H13BO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9,15-16H,1H3 |

| Standard InChI Key | UVCRLTMCDUXFSL-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)C2=CC=C(C=C2)C)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)C2=CC=C(C=C2)C)(O)O |

Introduction

4'-Methyl-4-biphenylboronic acid (CAS 393870-04-7) is an organoboron compound with a biphenyl backbone featuring a methyl substituent at the 4'-position and a boronic acid group at the 4-position. Widely utilized in organic synthesis, it serves as a critical reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, enabling the formation of complex biaryl structures. Below is a detailed analysis of its properties, synthesis, applications, and research findings.

Synthesis and Industrial Production

The compound is synthesized via palladium-catalyzed coupling reactions. A common route involves:

-

Borylation of 4-bromo-4'-methylbiphenyl:

Reaction conditions: Mild temperatures (60–80°C), polar aprotic solvents (DMF, THF), and inert atmospheres .

Industrial optimizations:

-

Continuous flow reactors: Improve yield and reduce solvent usage.

Chemical Reactivity

The boronic acid group enables diverse transformations:

Notable example:

In a study by ACS Publications, 4'-methyl-4-biphenylboronic acid coupled with 4-iodotoluene under Pd catalysis to yield a biaryl product (77% yield) .

Organic Synthesis

-

Cross-coupling: Forms carbon-carbon bonds in biaryl structures, essential for synthesizing APIs and agrochemicals .

-

Polymer chemistry: Used to create conjugated polymers with tailored electronic properties .

Pharmaceutical Development

-

Boron-containing drugs: Derivatives exhibit enzyme inhibition (e.g., proteases, kinases) and antimicrobial activity .

-

Case study: A boronic acid derivative synthesized via Suzuki coupling showed 8-fold improved biofilm disruption in FimH inhibitors.

Material Science

-

Nanomaterials: Integrated into graphene or quantum dot hybrids for optoelectronic devices .

-

Polymer design: Enhances solubility and processability of aromatic polymers .

Environmental Remediation

Biological Activity

While direct biological data is limited, its derivatives demonstrate:

-

Antimicrobial properties: Disruption of bacterial cell walls or nucleic acid synthesis.

-

Antiviral potential: Analogous boronic acids inhibit viral enzymes (e.g., HIV protease).

Comparison with Related Compounds

Table 1: Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Solubility | Moderate in THF, DMF |

| Stability | Sensitive to moisture/air |

Table 2: Key Reactions and Yields

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume